Fmoc-Orn-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

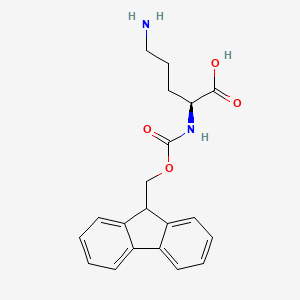

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid, also known as (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid, is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.39968. The purity is usually 95%.

BenchChem offers high-quality (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

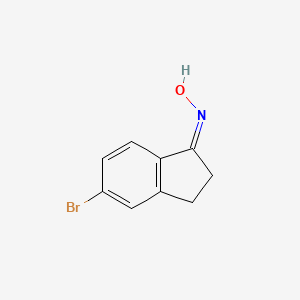

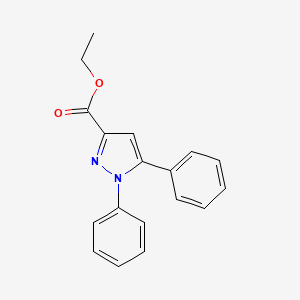

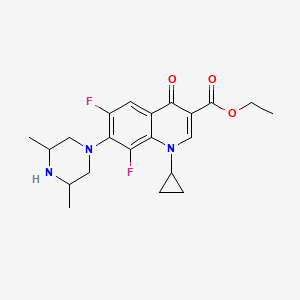

Fmoc-Orn-OH es un bloque de construcción de aminoácidos que contiene ornitina que se usa comúnmente en la síntesis de péptidos {svg_1}. Es particularmente útil en la síntesis de péptidos en fase sólida Fmoc, un método ampliamente utilizado para producir cantidades mayores de péptidos {svg_2}.

Mejora de la Permeabilidad Celular

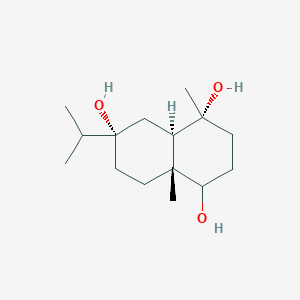

This compound se ha utilizado para conjugar ornitina a péptidos marcados con GFP, mejorando la permeabilidad celular en comparación con los péptidos marcados con GFP no conjugados {svg_3}. Esto puede ser particularmente útil en la investigación que involucra mecanismos de absorción y transporte celular.

Preparación de Péptidos Cíclicos

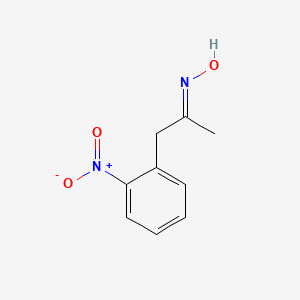

Este compuesto ayuda a preparar péptidos cíclicos {svg_4}. Los péptidos cíclicos tienen diversas aplicaciones en el descubrimiento de fármacos debido a su estabilidad y resistencia a la degradación proteolítica.

Preparación de Derivados Especiales de Arginina

This compound también se utiliza en la preparación de derivados especiales de arginina {svg_5}. Estos derivados pueden tener diversas aplicaciones, incluido el estudio del papel de la arginina en los procesos biológicos.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the synthesis process . This interaction is essential for the stepwise construction of peptides, ensuring the correct sequence and structure of the final product.

Cellular Effects

The effects of (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, its role in peptide synthesis can impact protein production and function, ultimately affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted reactions and ensures the correct assembly of peptides . Furthermore, the compound can inhibit or activate enzymes involved in peptide bond formation, influencing the efficiency and outcome of the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . This degradation can affect its efficacy in peptide synthesis and other biochemical applications.

Dosage Effects in Animal Models

The effects of (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid vary with different dosages in animal models. At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, it can exhibit toxic effects, potentially disrupting cellular processes and causing harm to the organism . Understanding the dosage threshold is crucial for its safe and effective use in research.

Metabolic Pathways

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomes, facilitating the incorporation of amino acids into growing peptide chains . These interactions are essential for maintaining the fidelity and efficiency of protein synthesis.

Transport and Distribution

Within cells and tissues, (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to sites of peptide synthesis . The distribution of the compound within tissues can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid is critical for its activity and function. The compound is often directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function in biochemical reactions.

Propiedades

IUPAC Name |

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOVDWQFVNFRC-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158599-00-9 |

Source

|

| Record name | (2S)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)